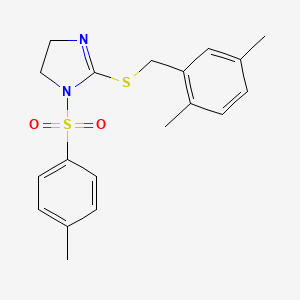

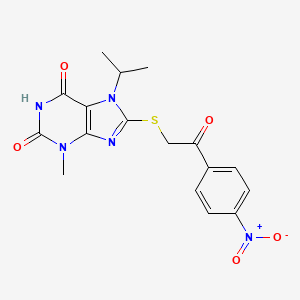

2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazoles can be synthesized through a variety of methods. One common method is the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an imine . Another method involves the cyclization of amido-nitriles .Molecular Structure Analysis

The molecular structure of imidazoles consists of a five-membered ring with two non-adjacent nitrogen atoms . The exact structure of “2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole” would depend on the specific locations of the substituents on the imidazole ring.Chemical Reactions Analysis

Imidazoles can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, and can also undergo oxidation and reduction reactions . The specific reactions that “this compound” would undergo would depend on the reactivity of the substituents.Physical And Chemical Properties Analysis

Imidazoles are generally white or colorless solids that are highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” would depend on the properties of the substituents.Wissenschaftliche Forschungsanwendungen

Reactivity and Spectroscopic Characterization

One area of application involves the understanding of the reactivity of newly synthesized imidazole derivatives through spectroscopic characterization and computational study. For instance, derivatives similar to the specified compound have been analyzed for their spectroscopic and reactive properties, combining experimental approaches with density functional theory (DFT) calculations and molecular dynamics (MD) simulations. These studies aim to explore their local reactivity properties, molecular electrostatic potential (MEP), and potential interactions with proteins, suggesting applications in molecular engineering and drug design (Hossain et al., 2018).

Photochromic Behavior and Magnetic Relaxation

Imidazole derivatives have also been studied for their multifunctional properties, such as photochromic behavior and slow magnetic relaxation, in mononuclear complexes. Research in this area focuses on synthesizing and characterizing compounds that demonstrate distinct changes in color upon irradiation with light, alongside exhibiting slow magnetic relaxation. These properties are of interest for applications in molecular switches, data storage, and spintronics (Cao et al., 2015).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition, where novel imidazole derivatives have been investigated as protective agents for metals in corrosive environments. Studies show that these compounds can significantly enhance the corrosion resistance of metals, such as carbon steel, in acidic solutions. The effectiveness of these inhibitors is attributed to their ability to form stable adsorption layers on metal surfaces, providing insights into novel corrosion protection strategies (Zhang et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(2,5-dimethylphenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S2/c1-14-5-8-18(9-6-14)25(22,23)21-11-10-20-19(21)24-13-17-12-15(2)4-7-16(17)3/h4-9,12H,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSYJYGNHSJBRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2-chloro-6-fluorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2758961.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2758962.png)

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2758966.png)

![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2758967.png)

![6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2758970.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2758976.png)

![N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide](/img/structure/B2758978.png)